molecular formula C19H16O2 B4569563 (5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one

(5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B4569563
M. Wt: 276.3 g/mol
InChI Key: LHVMAYOMDUFOFC-BOPFTXTBSA-N
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Description

(5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones These compounds are characterized by a five-membered ring containing a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 4-methoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions include:

  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight
  • Purification: Recrystallization or column chromatography

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aldol condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RNH2)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

The compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, due to its structural similarity to other bioactive cyclopentenones. Research in this area could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-benzylidene-3-phenylcyclopent-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (5Z)-5-(4-methoxybenzylidene)-3-phenylcyclopent-2-en-1-one: Similar structure but with different substitution patterns, leading to potential differences in properties.

Uniqueness

The presence of both benzylidene and methoxyphenyl groups in (5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one makes it unique in terms of its electronic and steric properties

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(4-methoxyphenyl)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-21-18-9-7-15(8-10-18)16-12-17(19(20)13-16)11-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVMAYOMDUFOFC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C(=CC3=CC=CC=C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)/C(=C\C3=CC=CC=C3)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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